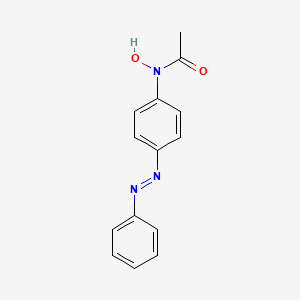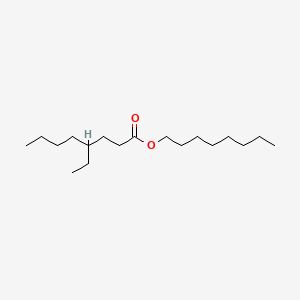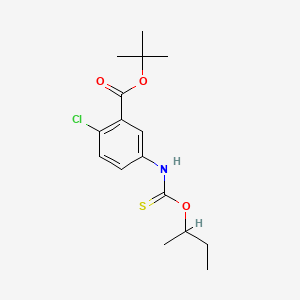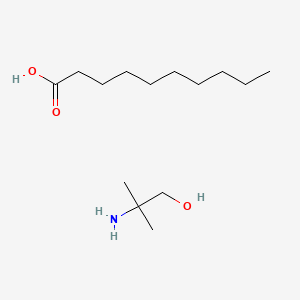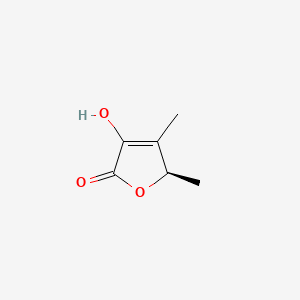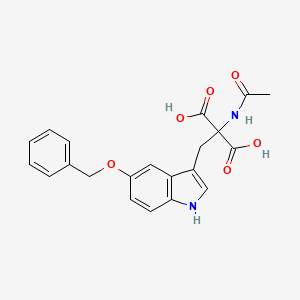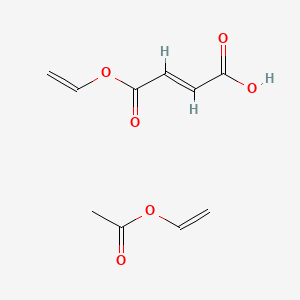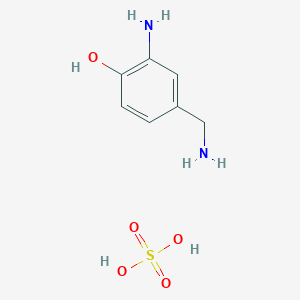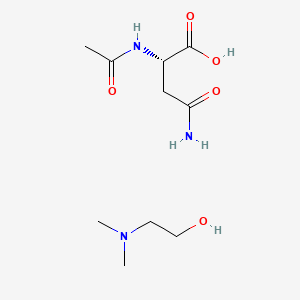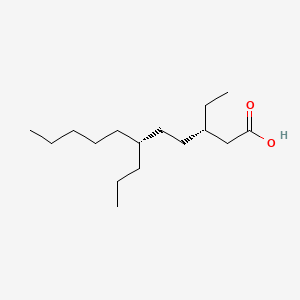
(3S,6R)-3-ethyl-6-propylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylic acids, C16-18 and C18-branched, are a group of fatty acids characterized by a carboxyl (-COOH) functional group attached to a hydrocarbon chain with 16 to 18 carbon atoms. These compounds are commonly found in nature and are integral components of various biological systems. They play crucial roles in metabolism, energy storage, and cellular structure. The branched nature of these acids adds to their diversity and functionality, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carboxylic acids, C16-18 and C18-branched, can be synthesized through several methods:
Oxidation of Alkanes: Long-chain alkanes can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce carboxylic acids.
Hydrolysis of Esters: Esters of long-chain fatty acids can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Grignard Reactions: Grignard reagents can react with carbon dioxide to form carboxylic acids after hydrolysis.
Industrial Production Methods:
Microbial Fermentation: Certain microorganisms can be engineered to produce long-chain carboxylic acids through fermentation processes. This method is environmentally friendly and sustainable.
Chemical Synthesis: Industrial production often involves the catalytic oxidation of hydrocarbons derived from petroleum sources.
Types of Reactions:
Oxidation: Carboxylic acids can undergo oxidation to form ketones or aldehydes.
Reduction: They can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in carboxylic acids can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary alcohols.
Substitution Products: Acid chlorides, esters.
Aplicaciones Científicas De Investigación
Carboxylic acids, C16-18 and C18-branched, have diverse applications in scientific research:
Chemistry: Used as precursors in the synthesis of polymers, surfactants, and lubricants.
Biology: Integral components of cell membranes and signaling molecules.
Medicine: Used in the formulation of pharmaceuticals and as intermediates in drug synthesis.
Industry: Employed in the production of soaps, detergents, and cosmetics due to their surfactant properties.
Mecanismo De Acción
The mechanism of action of carboxylic acids, C16-18 and C18-branched, involves their interaction with various molecular targets:
Cell Membranes: They integrate into lipid bilayers, affecting membrane fluidity and permeability.
Enzymatic Reactions: Act as substrates or inhibitors for enzymes involved in lipid metabolism.
Signaling Pathways: Participate in signaling pathways by acting as ligands for specific receptors.
Comparación Con Compuestos Similares
Palmitic Acid (C160): A saturated fatty acid with a straight chain.
Stearic Acid (C180): Another saturated fatty acid with an 18-carbon chain.
Oleic Acid (C181): A monounsaturated fatty acid with one double bond.
Uniqueness:
Branched Structure: The branched nature of these carboxylic acids provides unique physical and chemical properties, such as lower melting points and different reactivity compared to their straight-chain counterparts.
Versatility: Their ability to participate in a wide range of chemical reactions and applications makes them highly versatile in various fields.
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
(3S,6R)-3-ethyl-6-propylundecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1 |
Clave InChI |
DXICFCIARASBNT-LSDHHAIUSA-N |
SMILES isomérico |
CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O |
SMILES canónico |
CCCCCC(CCC)CCC(CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


